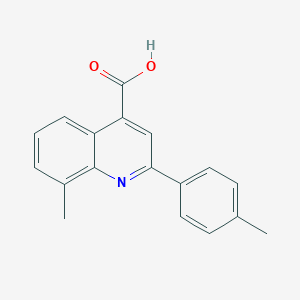

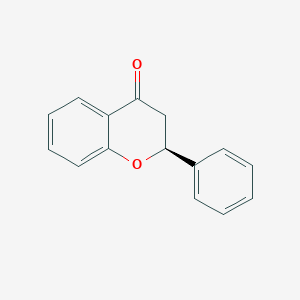

8-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid

Übersicht

Beschreibung

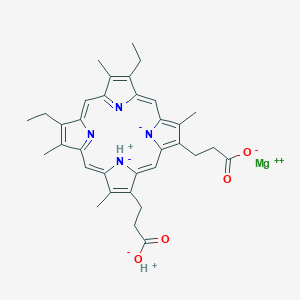

The compound "8-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid" is a derivative of quinoline, which is a heterocyclic aromatic organic compound with a structure that includes a benzene ring fused to pyridine at two adjacent carbon atoms. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

Quinoline derivatives can be synthesized through various methods. For instance, the Doebner-von Miller pathway is a classic method for synthesizing quinoline derivatives, as seen in the synthesis of quinoline-2,4-dicarboxylic acids, which were tested as inhibitors against the glutamate vesicular transport system . Another example is the improved Doebner-Miller reaction, which was used to synthesize 2-methyl-8-quinoline carboxylic acid and its alkylated derivatives . Additionally, a domino process involving arylmethyl azides has been employed to synthesize 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which can be functionalized at various positions to yield compounds with different properties. For example, oligoamides of 8-amino-4-isobutoxy-2-quinolinecarboxylic acid were synthesized and their helical structures were characterized by X-ray diffraction and NMR, demonstrating the potential for designing helical foldamers .

Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions. The reactivity of bifunctional ambiphilic molecules like 8-(dimesitylboryl)quinoline has been studied, showing rapid hydrolysis and the ability to form coordination complexes with metals such as Cu(I), Ag(I), and Pd(II) . Cyclization reactions are also common, as seen in the synthesis of 8-formyl-2-(phenoxymethyl)quinoline-3-carboxylic acids, which involved intramolecular cyclization via treatment with polyphosphoric acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For instance, the introduction of a fluorogenic group into a quinoline derivative led to the synthesis of a fluorescent compound with potential applications . In another study, the synthesis of ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates as dyes demonstrated good orientation parameters in nematic liquid crystals, indicating their potential use in liquid crystal displays .

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition : Quinoline derivatives have been identified as effective anticorrosive materials. Their ability to form stable chelating complexes with metallic surfaces through coordination bonding makes them suitable for protecting metals against corrosion. This application is crucial in industries where metal longevity and integrity are paramount (Verma, Quraishi, & Ebenso, 2020).

Neuroprotection : The metabolism of tryptophan through the kynurenine pathway involves quinolinic acid, a quinoline derivative, which is a potent neurotoxin with free radical-producing properties. Understanding the balance between neurotoxic and neuroprotective kynurenine metabolites offers therapeutic targets for various neurological disorders, suggesting that modifying quinoline derivatives could influence neuroprotective outcomes (Vámos et al., 2009).

Antimicrobial and Anticancer Activities : Quinoline and quinazoline alkaloids, including their synthesized analogs, have been reported to possess significant bioactivities, such as antitumor, antimalarial, antibacterial, and antifungal properties. The wide range of bioactivities associated with these compounds highlights their potential in drug development for treating various diseases (Shang et al., 2018).

Green Chemistry : The design and synthesis of quinoline scaffolds using green chemistry approaches are an area of growing interest. Efforts to develop non-toxic, environmentally friendly methods for creating quinoline derivatives underscore the commitment to sustainable chemistry practices. These methods aim to minimize hazardous substances in the synthesis of quinoline-based compounds, which have applications in various biological activities (Nainwal et al., 2019).

Optoelectronic Materials : Functionalized quinazolines and pyrimidines, including those with quinoline structures, have been explored for their applications in optoelectronic devices. The incorporation of quinoline and pyrimidine fragments into π-extended conjugated systems has shown promise for the creation of novel materials for organic light-emitting diodes (OLEDs), photoelectric conversion elements, and sensors (Lipunova et al., 2018).

Wirkmechanismus

Target of Action

Similar quinoline-4-carboxylic acid derivatives have been evaluated as potent inhibitors of alkaline phosphatases , suggesting that this compound may also target these enzymes.

Mode of Action

If it indeed targets alkaline phosphatases like its derivatives, it may inhibit these enzymes, preventing them from catalyzing the hydrolysis of phosphate esters and disrupting normal cellular processes .

Biochemical Pathways

If it inhibits alkaline phosphatases, it could affect numerous pathways, given the widespread role of these enzymes in various biological processes, including bone mineralization, lipid metabolism, and signal transduction .

Result of Action

If it inhibits alkaline phosphatases, it could potentially disrupt normal cellular processes, leading to various effects depending on the specific type of cell and the role of the enzyme in that cell .

Eigenschaften

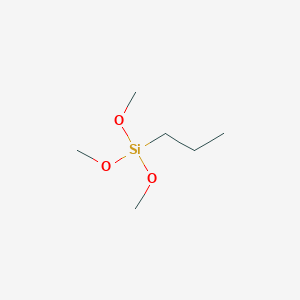

IUPAC Name |

8-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c1-11-6-8-13(9-7-11)16-10-15(18(20)21)14-5-3-4-12(2)17(14)19-16/h3-10H,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVVZBONLURDKEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50347634 | |

| Record name | 8-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid | |

CAS RN |

18060-44-1 | |

| Record name | 8-Methyl-2-(4-methylphenyl)-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18060-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-4-Azacycloprop[cd]indene, octahydro-4-methyl-](/img/structure/B92994.png)